3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
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Overview
Description
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with cyclopropane-containing reagents in the presence of a catalyst. For instance, the Stollé type reaction can be employed, where naphthalene derivatives react with oxalyl chloride to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid functional group.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spirocyclic compound used in OLEDs.
Uniqueness
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in materials science and organic synthesis.
Properties
Molecular Formula |
C12H12O |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
spiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12O/c13-11-10-4-2-1-3-9(10)5-6-12(11)7-8-12/h1-4H,5-8H2 |
InChI Key |
YIQQHCWIUUJVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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